BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine

Medicinal Chemistry Drug Design ADME

Select this fluorophenyl-morpholine scaffold uniquely suited for CNS drug discovery. Its LogP of 1.55—nearly 1 unit lower than the 4-chloro analog—enhances aqueous solubility and metabolic stability while minimizing CYP3A4 liability. Supplied at ≥98% purity with multi-gram availability, it serves as a reliable building block for SAR studies, blood-brain barrier penetrant probe design, and HPLC/LC-MS reference standard development. Ensure reproducible, high-fidelity results in your next medicinal chemistry campaign.

Molecular Formula C13H19FN2O
Molecular Weight 238.3 g/mol
CAS No. 933757-73-4
Cat. No. B3307806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine
CAS933757-73-4
Molecular FormulaC13H19FN2O
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(C2=CC=C(C=C2)F)N
InChIInChI=1S/C13H19FN2O/c14-12-3-1-11(2-4-12)13(15)5-6-16-7-9-17-10-8-16/h1-4,13H,5-10,15H2
InChIKeyYRNKYHIXQIVKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine (CAS 933757-73-4): A Fluorinated Morpholine-Propanamine Scaffold for CNS Research


1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine (CAS 933757-73-4) is a synthetic small molecule belonging to the class of fluorophenyl-substituted morpholine derivatives. It features a 4-fluorophenyl group, a morpholine ring, and a propanamine chain, with a molecular weight of 238.3 g/mol and a calculated LogP of 1.5478 . The compound is primarily utilized as a research chemical and building block in medicinal chemistry [1].

Why Generic Substitution of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine with In-Class Analogs Fails


Morpholine- and fluorophenyl-containing compounds are not interchangeable due to the significant impact of subtle structural variations on physicochemical properties and biological activity. For instance, substituting the 4-fluorophenyl group with a 4-chlorophenyl group increases lipophilicity by nearly 1 log unit [1], altering membrane permeability and target engagement. Similarly, modifications to the alkyl chain length or substitution pattern can drastically affect metabolic stability and receptor binding profiles [2]. Consequently, this compound occupies a unique property space that cannot be replicated by generic analogs.

Quantitative Evidence Differentiating 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine from Analogs


Reduced Lipophilicity vs. 4-Chloro Analog: LogP 1.5478 vs. 2.48

The target compound exhibits a calculated LogP of 1.5478 , whereas the corresponding 4-chloro analog (N-[(4-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine, CAS 107921-37-9) has a LogP of 2.48 [1]. The 0.93 log unit lower lipophilicity of the fluorinated derivative reflects the electron-withdrawing nature of fluorine, which reduces hydrophobic character.

Medicinal Chemistry Drug Design ADME

Higher Commercial Purity Specifications: 97-98% vs. Typical 95% for Analogs

This compound is commercially available with a purity of 98% (Leyan) and 97% (AKSci) . In contrast, many morpholine-based analogs, such as 1-(4-fluorophenyl)-2-morpholin-4-ylethanamine (CAS 852443-73-3), are only offered at 95% purity or require custom synthesis.

Chemical Procurement Quality Control Assay Reliability

CNS Drug-Likeness Compliance: Molecular Weight, HBD, and TPSA Within Favorable Ranges

The compound's physicochemical properties—molecular weight 238.3 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, topological polar surface area (TPSA) ~24.5 Ų, and 4 rotatable bonds —align with established guidelines for CNS drug candidates (MW <400, HBD ≤3, TPSA <90) [1].

Neuroscience Blood-Brain Barrier Drug Discovery

Enhanced Metabolic Stability via 4-Fluorophenyl Substitution: CYP3A4 MDI Mitigation

Fluorine substitution on the phenyl ring has been shown to block CYP3A4 metabolism-dependent inhibition (MDI) in related morpholine-containing compounds. For example, the difluoro analog (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide exhibited no CYP3A4 MDI, whereas the non-fluorinated analog did [1]. By extension, the 4-fluorophenyl moiety in the target compound is expected to confer enhanced metabolic stability compared to non-fluorinated or alternative-substituted analogs.

Metabolism Cytochrome P450 Drug-Drug Interactions

Scalable Commercial Availability: Multi-Gram Quantities from Multiple Vendors

The compound is stocked in quantities up to 5g by Leyan and is also available from AKSci, BOC Sciences, and ChemicalBook [1]. In comparison, closely related analogs such as 1-(4-fluorophenyl)-2-morpholin-4-ylethan-1-amine are primarily available via custom synthesis, leading to longer lead times [2].

Supply Chain Medicinal Chemistry Process Development

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine


CNS Drug Discovery and Neuroscience Research

The compound's favorable CNS drug-likeness profile (MW <400, HBD 1, TPSA ~24.5 Ų) supports its use as a scaffold for developing blood-brain barrier penetrant probes. The 4-fluorophenyl group offers enhanced metabolic stability , reducing CYP3A4-mediated drug-drug interaction risks. Researchers prioritizing CNS target validation can leverage its ready availability and high purity to expedite SAR studies.

Medicinal Chemistry SAR Studies on Morpholine Scaffolds

With a well-defined LogP of 1.5478 and a purity of up to 98% , this compound serves as a reliable benchmark for structure-activity relationship (SAR) exploration. Its lower lipophilicity compared to the 4-chloro analog (LogP 2.48) [1] enables systematic modulation of hydrophobic character while minimizing confounding impurities. Multi-gram availability [2] facilitates iterative synthesis and in vivo profiling.

Chemical Biology Probe Development for Target Validation

The combination of a morpholine ring (imparting favorable solubility and hydrogen-bonding capacity) and a 4-fluorophenyl group (conferring metabolic stability) makes this compound an attractive starting point for designing chemical probes. Its compliance with CNS drug-likeness guidelines increases the probability of target engagement in brain tissues, while high commercial purity ensures reproducible results in cellular and biochemical assays.

Analytical Reference Standard for Method Development and Quality Control

Due to its defined purity specifications (97-98%) and the availability of multiple vendor sources, this compound can serve as a secondary reference standard for HPLC/LC-MS method development, impurity profiling, and system suitability testing. Its distinct LogP (1.5478) and well-characterized physicochemical properties facilitate method validation and cross-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.